3-(2-Hydroxymethylphenyl)phenol 3-(2-Hydroxymethylphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 878996-36-2
VCID: VC11768885
InChI: InChI=1S/C13H12O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,14-15H,9H2
SMILES: C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol

3-(2-Hydroxymethylphenyl)phenol

CAS No.: 878996-36-2

Cat. No.: VC11768885

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxymethylphenyl)phenol - 878996-36-2

Specification

CAS No. 878996-36-2
Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
IUPAC Name 3-[2-(hydroxymethyl)phenyl]phenol
Standard InChI InChI=1S/C13H12O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,14-15H,9H2
Standard InChI Key KPDZMDHGDXVZDI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O
Canonical SMILES C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol. Its structure consists of two benzene rings: one substituted with a hydroxymethyl group (-CH₂OH) at the ortho position and the other with a hydroxyl group (-OH) at the para position relative to the inter-ring bond. This arrangement is critical for its reactivity, as the proximity of functional groups facilitates intramolecular hydrogen bonding and influences reaction pathways.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number3594-97-6
IUPAC Name2-[2-(hydroxymethyl)phenyl]phenol
Molecular FormulaC₁₃H₁₂O₂
Molecular Weight200.23 g/mol
SMILESC1=CC=C(C(=C1)CO)C2=CC=CC=C2O
InChI KeyFGCSCCNLDZVFBI-UHFFFAOYSA-N
PubChem CID14147651

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal for confirming the compound’s structure. The phenolic -OH group typically appears as a broad peak near 3200–3600 cm⁻¹ in FTIR, while the hydroxymethyl group’s C-O stretch is observed around 1050–1100 cm⁻¹. In ¹H NMR, the aromatic protons resonate between 6.8–7.5 ppm, with the hydroxymethyl protons (-CH₂OH) appearing as a singlet or multiplet near 4.5–5.0 ppm.

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the hydroxymethyl group attaches to the correct position on the aromatic ring.

  • Byproduct Formation: Minimizing dimerization or polymerization during hydroxymethylation.

  • Purification: Isolating the product from unreacted starting materials and side products, often requiring column chromatography or recrystallization.

Reactivity and Functionalization

Esterification

The phenolic -OH and hydroxymethyl groups participate in esterification with carboxylic acids or acyl chlorides. For instance, reaction with acetic anhydride yields 2-(2-acetoxymethylphenyl)phenyl acetate, a derivative with enhanced stability for further applications. Acid catalysts like sulfuric acid or HCl accelerate these reactions, with yields dependent on reaction time and stoichiometry.

Oxidation and Reduction

  • Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized to a carbonyl (-CHO) using agents like pyridinium chlorochromate (PCC), forming 2-(2-formylphenyl)phenol.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings, though this may compromise the phenolic hydroxyl group’s integrity.

Alkylation and Acylation

The phenolic -OH undergoes alkylation with alkyl halides or acylation with acyl chlorides. For example, reaction with methyl iodide in the presence of K₂CO₃ produces 2-(2-hydroxymethylphenyl)anisole, masking the phenol for subsequent reactions .

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Data: No studies on acute or chronic toxicity, necessitating OECD guideline-compliant assays.

  • Scalability: Current syntheses are lab-scale; pilot-scale optimization is required for industrial adoption.

  • Structure-Activity Relationships: Systematic modification of functional groups could reveal enhanced bioactivity.

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